Ceftazidime is a third-generation cephalosporin antibiotic that is primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and is often employed in hospital settings for severe infections. Ceftazidime works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.
Ceftazidime is derived from the natural penicillin nucleus through semi-synthetic modifications. It was first introduced in the 1980s and has since been a crucial agent in the treatment of various bacterial infections.
Ceftazidime belongs to the class of beta-lactam antibiotics, specifically under the cephalosporins category. It is characterized by its broad-spectrum activity against both aerobic and anaerobic Gram-negative bacteria, making it a valuable therapeutic option in clinical settings.
The synthesis of ceftazidime involves several key steps, primarily focusing on the conversion of 7-aminocephalosporanic acid (7-ACA) into ceftazidime through acylation reactions.
Ceftazidime has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. Its chemical formula is C22H22N6O7S, and it features a thiazole ring that contributes to its unique properties.
The presence of the thiazole moiety enhances its ability to penetrate bacterial membranes, thereby improving its effectiveness against resistant strains .
Ceftazidime undergoes various chemical reactions that are crucial for its function as an antibiotic:
The stability of ceftazidime in acidic conditions allows it to be effectively used in formulations that require a longer shelf-life while maintaining activity against target pathogens.
Ceftazidime exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cell wall integrity.
The effective concentration required for significant antibacterial action typically ranges from 0.5 to 8 µg/mL against susceptible strains .
These properties are critical for formulation development and therapeutic applications .
Ceftazidime is widely used in clinical settings for treating:
Additionally, recent studies have explored innovative applications such as incorporating ceftazidime into nanoparticle systems for enhanced delivery mechanisms targeting biofilms associated with chronic infections .
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1